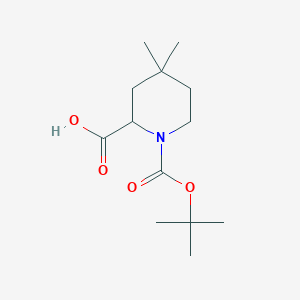
1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a Boc group involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has reported the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of compounds with a Boc group involves a carbonyl group attached to a tert-butyl group . The Boc group can be added to amines, resulting in a structure where the Boc group is attached to the nitrogen atom of the amine .
Chemical Reactions Analysis
The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A study has reported the use of a distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation in the Boc-AAILs without the addition of a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a Boc group can vary. For example, Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .
科学的研究の応用
Chemical Synthesis and Modification
1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid has been utilized in various chemical synthesis and modification processes. Leban and Colson (1996) describe the dimerization of tert-Butyloxycarbonyl-protected N-carboxanhydrides of amino acids to form pyrrolidine analogs, useful in the development of peptides and peptide analogs (Leban & Colson, 1996). Similarly, Kumar et al. (2009) synthesized functionalized amino acid derivatives, including 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, for potential use in designing anticancer agents (Kumar et al., 2009).
Chiral Auxiliary in Synthesis
The compound has been used as a chiral auxiliary in synthetic chemistry. Studer, Hintermann, and Seebach (1995) discuss its application in the synthesis of enantiomerically pure compounds, highlighting its role in dipeptide synthesis and transformations in various stereoselective processes (Studer, Hintermann, & Seebach, 1995).
Tert-Butoxycarbonylation Reagent
Saito, Ouchi, and Takahata (2006) explored its use as a tert-butoxycarbonylation reagent, particularly for acidic proton-containing substrates like phenols and aromatic amines. This process is notable for its high yield and chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).
Pharmaceutical and Medicinal Applications
The derivative's potential in pharmaceutical research is evidenced by the work of Chevallet et al. (1993), who demonstrated its utility in synthesizing a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives, potentially valuable in the development of pharmaceutical compounds (Chevallet, Garrouste, Malawska, & Martínez, 1993).
作用機序
The mechanism of action for the addition of the Boc group to amines involves the nucleophilic attack of the amine on a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate then picks up the proton from the protonated amine .
将来の方向性
Future directions for the use of “1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid” could involve its use in the synthesis of dipeptides . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests that Boc-protected compounds could have potential applications in peptide synthesis .
特性
IUPAC Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)8-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAWYSOGSZUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155302-06-0 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

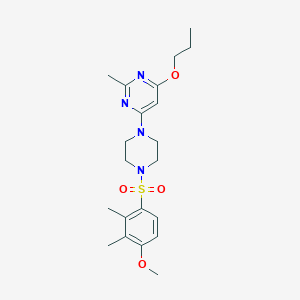
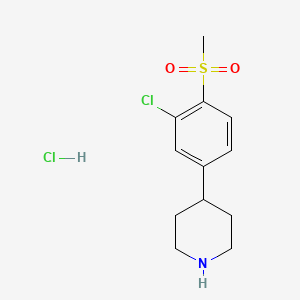
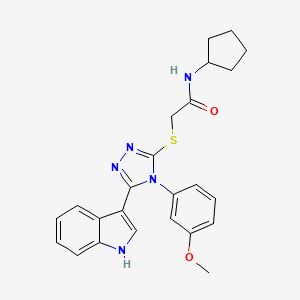


![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2668593.png)
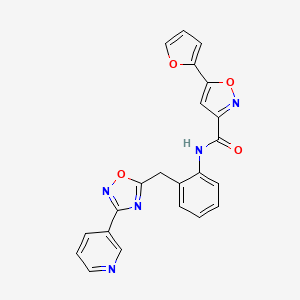


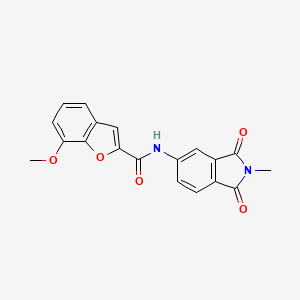
![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine](/img/structure/B2668598.png)
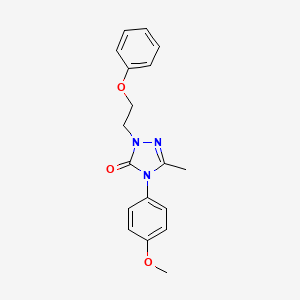
![1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane](/img/structure/B2668602.png)
